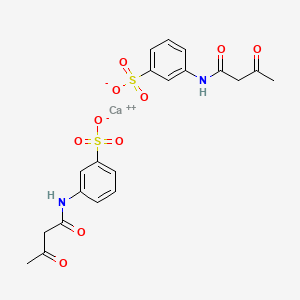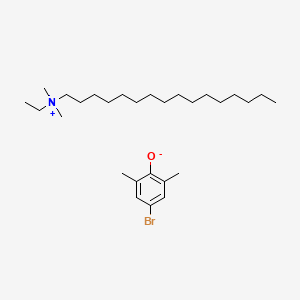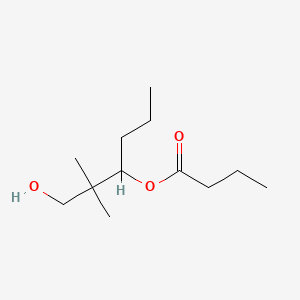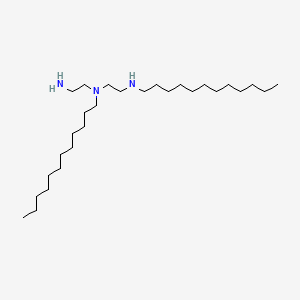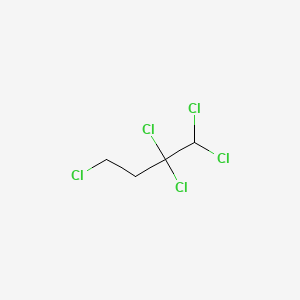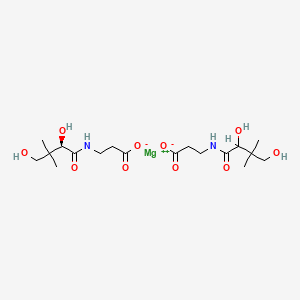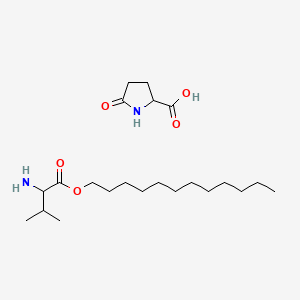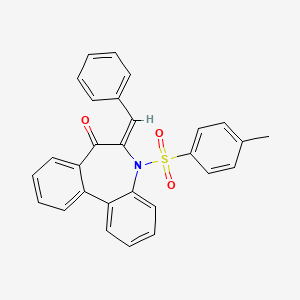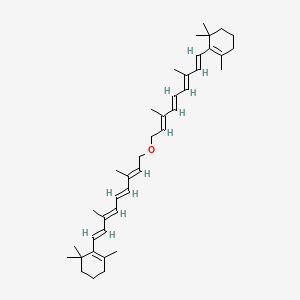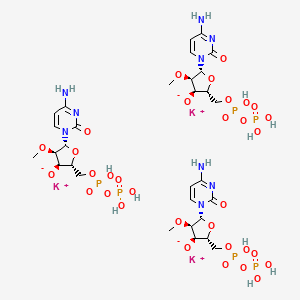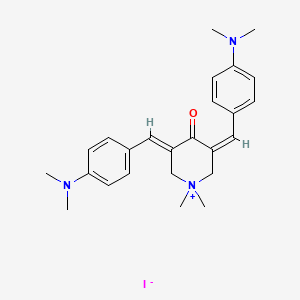
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinium core with dimethylamino phenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves multiple steps, including the formation of the piperidinium core and subsequent functionalization with dimethylamino phenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized products .
Applications De Recherche Scientifique
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: Known for its use in organic synthesis and materials science.
3,5-Bis(4’-carboxy-phenyl)-1,2,4-triazole: Utilized in coordination polymers and photocatalytic applications.
Uniqueness
3,5-Bis((4-(dimethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide stands out due to its unique structural features and versatile applications across multiple scientific disciplines. Its combination of a piperidinium core with dimethylamino phenyl groups provides distinct chemical and physical properties that differentiate it from similar compounds .
Propriétés
Numéro CAS |
142816-71-5 |
|---|---|
Formule moléculaire |
C25H32IN3O |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
(3Z,5E)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C25H32N3O.HI/c1-26(2)23-11-7-19(8-12-23)15-21-17-28(5,6)18-22(25(21)29)16-20-9-13-24(14-10-20)27(3)4;/h7-16H,17-18H2,1-6H3;1H/q+1;/p-1/b21-15-,22-16+; |
Clé InChI |
JVOYGKMQZMEFBW-NHBDOSFLSA-M |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\C[N+](C/C(=C/C3=CC=C(C=C3)N(C)C)/C2=O)(C)C.[I-] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C[N+](CC(=CC3=CC=C(C=C3)N(C)C)C2=O)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


